molecular formula C10H21O2PS B14518614 O-Cyclohexyl O-ethyl ethylphosphonothioate CAS No. 62507-69-1

O-Cyclohexyl O-ethyl ethylphosphonothioate

Cat. No.: B14518614
CAS No.: 62507-69-1
M. Wt: 236.31 g/mol
InChI Key: GEYZYJBLESGFSO-UHFFFAOYSA-N
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Description

O-Cyclohexyl O-ethyl ethylphosphonothioate: is an organophosphorus compound. It is a member of the phosphonothioate family, which are known for their diverse applications in various fields, including agriculture, medicine, and chemical research. This compound is characterized by the presence of a phosphonothioate group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-Cyclohexyl O-ethyl ethylphosphonothioate typically involves the reaction of cyclohexanol, ethyl alcohol, and ethylphosphonothioic dichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{Cyclohexanol} + \text{Ethyl alcohol} + \text{Ethylphosphonothioic dichloride} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: O-Cyclohexyl O-ethyl ethylphosphonothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonothioate oxides.

    Reduction: Reduction reactions can convert the compound into different phosphonothioate derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or cyclohexyl groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Phosphonothioate oxides.

    Reduction: Reduced phosphonothioate derivatives.

    Substitution: Substituted phosphonothioate compounds.

Scientific Research Applications

Chemistry: O-Cyclohexyl O-ethyl ethylphosphonothioate is used as a reagent in organic synthesis, particularly in the formation of phosphonothioate esters and related compounds.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase, which is crucial in nerve function.

Medicine: The compound’s potential as a therapeutic agent is explored, especially in the development of drugs targeting neurological disorders.

Industry: In the industrial sector, this compound is used in the synthesis of pesticides and other agrochemicals due to its effectiveness in pest control.

Mechanism of Action

The mechanism of action of O-Cyclohexyl O-ethyl ethylphosphonothioate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to prolonged nerve signal transmission. This mechanism is similar to that of other organophosphorus compounds used as nerve agents and pesticides.

Comparison with Similar Compounds

Uniqueness: O-Cyclohexyl O-ethyl ethylphosphonothioate is unique due to its specific combination of cyclohexyl and ethyl groups, which impart distinct chemical and biological properties

Properties

CAS No.

62507-69-1

Molecular Formula

C10H21O2PS

Molecular Weight

236.31 g/mol

IUPAC Name

cyclohexyloxy-ethoxy-ethyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C10H21O2PS/c1-3-11-13(14,4-2)12-10-8-6-5-7-9-10/h10H,3-9H2,1-2H3

InChI Key

GEYZYJBLESGFSO-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(CC)OC1CCCCC1

Origin of Product

United States

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